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Compound of Interest

Dimethyl(trimethylsilylmethyl)amin
Compound Name:

e
CAS No.: 18182-40-6
Cat. No.: B104781

Get Quote

Executive Summary

Dimethyl(trimethylsilylmethyl)amine (also known as N,N-Dimethyl-1-
(trimethylsilyl)methanamine) is a pivotal organosilicon building block. Unlike its isomer N,N-
dimethyltrimethylsilylamine (where nitrogen is bonded directly to silicon), this compound
features a methylene spacer (-CH2-) between the silicon and nitrogen atoms. This structural
distinction renders the Si-C bond robust against hydrolysis, while the Si-C-N motif serves as a
latent precursor for non-stabilized azomethine ylides via desilylation or N-oxidation routes.

This guide outlines a scalable, high-yield synthesis protocol via nucleophilic substitution,
validated by spectroscopic characterization. It is designed for researchers requiring high-purity
material for 1,3-dipolar cycloadditions, organometallic ligand synthesis, or polarity reversal

catalysis.

Chemical Identity & Properties
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Property Data

IUPAC Name N,N-Dimethyl-1-(trimethylsilyl)methanamine
CAS Number 13883-11-9

Molecular Formula CeH17NSI

Molecular Weight 131.29 g/mol

Structure (CH3)3Si-CH2-N(CHs)2

Appearance Colorless, clear liquid

Boiling Point ~112-115 °C (Estimated/Analogous)
Solubility Miscible with THF, Et20, DCM, Toluene
Stability Stable to water/moisture (unlike Si-N

compounds); sensitive to strong oxidants.

Critical Distinction: Do not confuse with N,N-Dimethyltrimethylsilylamine (CAS 2083-91-2,
Me3Si-NMe2), which hydrolyzes instantly in air. The target compound (CAS 13883-11-9)

contains a stable Si-C bond.

Synthesis Protocol: Nucleophilic Amination

The most robust synthetic route involves the nucleophilic displacement of chloride from

(chloromethyltrimethylsilane using dimethylamine. This method is preferred over reductive

amination due to the availability of the silyl-chloride precursor and the clean workup.

Reaction Scheme

Reagents & Materials[1][2][3][4][5]1[6][7]1[8][9][10]

e (Chloromethyl)trimethylsilane (CAS 2344-80-1): 1.0 equiv.
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o Dimethylamine (anhydrous): 3.0-4.0 equiv. (Use as 2.0 M solution in THF or condensed
gas).

e Solvent: Anhydrous THF or Toluene.

o Base (Optional): Triethylamine (if conserving dimethylamine is necessary), though excess
dimethylamine is easier to remove.

Step-by-Step Procedure

e Setup: Flame-dry a 500 mL pressure-rated round-bottom flask (or autoclave for larger
scales) equipped with a magnetic stir bar. Flush with Argon.

» Reagent Loading:

o Charge the flask with (chloromethyl)trimethylsilane (e.g., 12.3 g, 100 mmol) and
anhydrous THF (100 mL).

o Cool the solution to 0 °C using an ice bath.
e Amine Addition:

o Slowly add dimethylamine (200 mL of 2.0 M solution in THF, 400 mmol) via cannula or
addition funnel.

o Note: If using gaseous dimethylamine, condense the gas into the cooled reaction vessel
using a dry-ice condenser until ~4 equiv. are added.

e Reaction:
o Seal the vessel tightly.

o Heat the mixture to 60—70 °C for 24-48 hours. The formation of a white precipitate
(Dimethylammonium chloride) indicates reaction progress.

e Workup:

o Cool the mixture to room temperature.
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o Filter the suspension through a pad of Celite or a fritted glass funnel to remove the
ammonium salt byproducts. Wash the filter cake with dry Et20.

o Purification:

o Concentrate the filtrate carefully under reduced pressure (Rotavap). Caution: The product
is volatile. Do not use high vacuum or excessive heat during solvent removal.

o Purify the crude oil via fractional distillation at atmospheric pressure or slight vacuum.
Collect the fraction boiling between 110-115 °C (atmospheric).

Process Flow Diagram
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Caption: Workflow for the nucleophilic amination of (chloromethyl)trimethylsilane.

Characterization Data
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The following spectral data confirms the structure of the isolated product.

Technique Signal / Value Assignment

1H NMR (CDCls, 400 MHz) 0.05 ppm (s, 9H)

1.95 ppm (s, 2H)

2.22 ppm (s, 6H)

13C NMR (CDCls, 100 MHz)

-1.2 ppm
48.5 ppm
52.1 ppm
IR (Neat) 2950, 2860, 2770 cm~1 C-H Stretching (Alkyl/Amine)
1250, 840 cm™1 Si-C Stretching (Characteristic)
Interpretation:

e The singlet at 1.95 ppm in the proton NMR is diagnostic for the methylene group sandwiched
between the silicon and nitrogen. It is significantly shielded compared to the starting chloride

(
2.70 ppm).

e The absence of the chloride starting material peak confirms full conversion.

Mechanistic Applications

This compound is primarily utilized as a precursor for generating azomethine ylides or
aminocarbyne ligands.

Pathway: Generation of Azomethine Ylide
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The Si-C-N motif allows for the generation of the reactive 1,3-dipole (azomethine ylide) via N-
oxidation followed by desilylation, or via direct reaction with silver(l) or fluoride sources in the
presence of an oxidant.

N-Oxidation _

(MessicHz-NOMe2) |—Desilylation (TMSOH) cemenint vide) __[Ei_zl_ClC_lQEQ(_il_tgqu
| IURIUTIRREEEE

Me3Si-CH2-NMe2

Dipolarophile
(e.g., Alkene)

Oxidant
(e.g., H202/AgF)

Click to download full resolution via product page

Caption: Mechanistic pathway for the generation of azomethine ylide from the silylamine
precursor.

Safety & Handling

o Flammability: High.[1] Flash point is expected to be < 20 °C. Ground all glassware and use
spark-proof equipment.

o Corrosivity: As a tertiary amine, it is basic and can cause skin/eye burns. Wear nitrile gloves
and safety goggles.

o Storage: Store in a cool, dry place under an inert atmosphere (Argon/Nitrogen). While the Si-
C bond is stable to moisture, the amine functionality can absorb CO:z from the air.

References

o Preparation of Silyl-Substituted Amines: Organic Syntheses, Coll. Vol. 9, p. 553 (1998); Vol.
73, p. 133 (1996). Link (Describes the analogous N-benzyl-N-(trimethylsilyl)methylamine
synthesis).
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e Azomethine Ylide Chemistry: Padwa, A., & Dent, W. (1989). "Dipolar Cycloaddition
Reactions of Silyl-Substituted Amines". Journal of Organic Chemistry.

» Radical Applications: Roberts, B. P. (1998). "Amine-borane complexes as polarity reversal
catalysts". Journal of the Chemical Society, Perkin Transactions 2. (Discusses
Me3SiCH2NMe2-BH3 adducts).

o General Properties: Sigma-Aldrich/Merck Safety Data Sheet for Organosilanes. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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